molecular formula C18H18N2OS B2470099 N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide CAS No. 862825-83-0

N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Cat. No. B2470099
CAS RN: 862825-83-0
M. Wt: 310.42
InChI Key: SQXZSZQJCBJWCM-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, also known as ET-2, is a synthetic compound that belongs to the class of indole-based compounds. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and cancer research.

Scientific Research Applications

Antimicrobial, Antidepressant, and Anticonvulsant Activities

N-Aryl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamides, a series related to N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, were found to have significant applications in antimicrobial, antidepressant, and anticonvulsant activities. These compounds were synthesized and screened, showing good results in preliminary tests against standard drugs used for these purposes (Shruthi et al., 2015).

Antiallergic Properties

In another study, N-(pyridin-4-yl)-(indol-3-yl)acetamides demonstrated potent antiallergic properties. These compounds were synthesized and tested in various assays, including the ovalbumin-induced histamine release assay and IL-4 production test. One of the compounds was found to be significantly more potent than astemizole, a standard antiallergic drug (Menciu et al., 1999).

Anticancer and Tubulin Polymerization Inhibition

A series of N-aryl-substituted benzenesulfonamidoacetamides, closely related to the compound , were discovered as novel tubulin polymerization inhibitors with marked antitumor activities. These compounds induced cell-cycle arrest and apoptosis in tumor cells, showing impressive cytotoxicity against a panel of cancer cells, including multidrug-resistant cells (Liu et al., 2012).

Antioxidant Activity

N-Substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives, similar in structure to this compound, were synthesized and evaluated for their antioxidant activity. The results indicated that most of these compounds exhibited considerable antioxidant activity, with some showing activity at low concentrations comparable to standard antioxidants (Gopi & Dhanaraju, 2020).

properties

IUPAC Name

N-(4-ethylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2OS/c1-2-13-7-9-14(10-8-13)20-18(21)12-22-17-11-19-16-6-4-3-5-15(16)17/h3-11,19H,2,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXZSZQJCBJWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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